7H-Pyrazino[2,1-B][1,3]thiazepine
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Overview
Description
7H-Pyrazino[2,1-B][1,3]thiazepine is a heterocyclic compound that contains a seven-membered ring with nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrazino[2,1-B][1,3]thiazepine typically involves multicomponent reactions and cyclization processes. One common method is the one-pot synthesis, which involves the reaction of small or medium carbo-, oxa-, or azacyclanes with appropriate reagents under specific conditions . For example, the reaction of 4-hydroxychromen-2-one, o-phenylenediamine, and acetone in a 1:1:3 ratio under catalyst- and solvent-free conditions can yield various thiazepine derivatives .
Industrial Production Methods: the principles of one-pot synthesis and multicomponent reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: 7H-Pyrazino[2,1-B][1,3]thiazepine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen and sulfur atoms in the ring, which can act as nucleophiles or electrophiles under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazepine ring .
Scientific Research Applications
7H-Pyrazino[2,1-B][1,3]thiazepine has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown potential as an antimicrobial, antiviral, and anticancer agent . Additionally, its ability to interact with various biological targets makes it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 7H-Pyrazino[2,1-B][1,3]thiazepine involves its interaction with specific molecular targets and pathways in cells. The nitrogen and sulfur atoms in the thiazepine ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors . This compound can also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7H-Pyrazino[2,1-B][1,3]thiazepine include other thiazepines like 1,3-thiazepine and 1,4-thiazepine, as well as benzothiazepines and dibenzothiazepines . These compounds share the seven-membered ring structure with nitrogen and sulfur atoms but differ in the position of the nitrogen atom and the presence of additional functional groups .
Uniqueness: What sets this compound apart from other similar compounds is its specific arrangement of atoms and the resulting chemical properties. This unique structure allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities .
Properties
CAS No. |
361375-97-5 |
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Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
7H-pyrazino[2,1-b][1,3]thiazepine |
InChI |
InChI=1S/C8H8N2S/c1-2-6-11-8-7-9-3-5-10(8)4-1/h1-4,6-7H,5H2 |
InChI Key |
ARDAYYPNYXVNBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC=C2N1C=CC=CS2 |
Origin of Product |
United States |
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